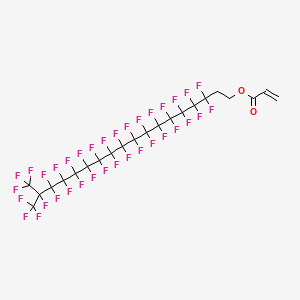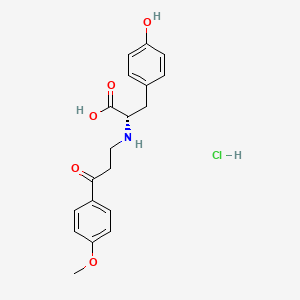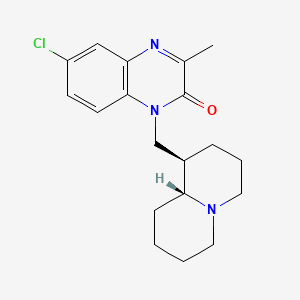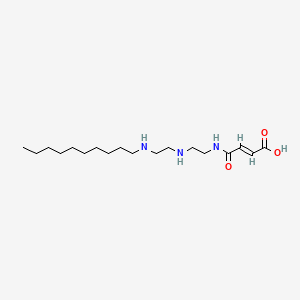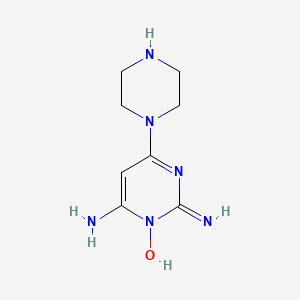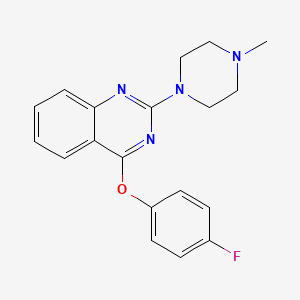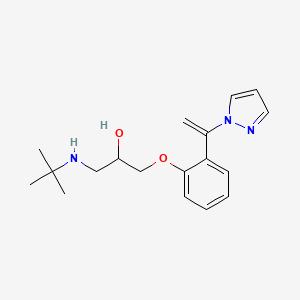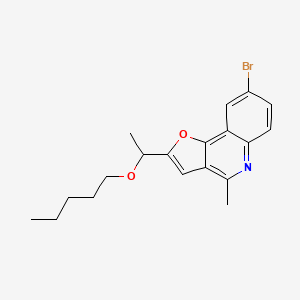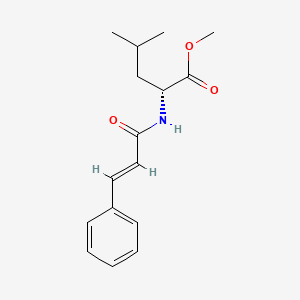
2-(3-Oxo-2-(2-thienyl)-1-piperazinyl)ethyl (4-chlorophenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-chlorophénoxy)acétate de 2-(3-oxo-2-(2-thiényl)-1-pipérazinyl)éthyle est un composé organique complexe qui comporte un cycle pipérazine, un groupe thiényle et une partie chlorophénoxyacétate.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du (4-chlorophénoxy)acétate de 2-(3-oxo-2-(2-thiényl)-1-pipérazinyl)éthyle implique généralement plusieurs étapes, en commençant par la préparation du dérivé de pipérazine. Le cycle pipérazine peut être synthétisé par une réaction de cyclisation impliquant l'éthylènediamine et les dihaloalcanes. Le groupe thiényle est ensuite introduit par une réaction de substitution nucléophile. La dernière étape consiste en l'estérification du dérivé de pipérazine avec l'acide 4-chlorophénoxyacétique en milieu acide.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l'optimisation des conditions de réaction afin d'augmenter le rendement et la pureté. Cela peut inclure l'utilisation de catalyseurs, le contrôle de la température et de la pression, ainsi que des techniques de purification telles que la recristallisation et la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
(4-chlorophénoxy)acétate de 2-(3-oxo-2-(2-thiényl)-1-pipérazinyl)éthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe thiényle peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Le groupe carbonyle du cycle pipérazine peut être réduit pour former des alcools secondaires.
Substitution : Le groupe chlorophénoxy peut subir des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.
Réduction : Les agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.
Substitution : Les nucléophiles tels que les amines ou les thiols peuvent être utilisés en milieu basique.
Principaux produits
Oxydation : Sulfoxydes ou sulfones.
Réduction : Alcools secondaires.
Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.
Applications De Recherche Scientifique
(4-chlorophénoxy)acétate de 2-(3-oxo-2-(2-thiényl)-1-pipérazinyl)éthyle a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Investigué pour son potentiel en tant que composé bioactif avec des propriétés antimicrobiennes ou anticancéreuses.
Médecine : Exploré pour ses effets thérapeutiques potentiels, notamment dans le développement de nouveaux médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action du (4-chlorophénoxy)acétate de 2-(3-oxo-2-(2-thiényl)-1-pipérazinyl)éthyle implique son interaction avec des cibles moléculaires spécifiques. Le cycle pipérazine peut interagir avec divers récepteurs dans l'organisme, modulant potentiellement leur activité. Le groupe thiényle peut contribuer à l'affinité de liaison et à la spécificité du composé, tandis que la partie chlorophénoxyacétate peut influencer ses propriétés pharmacocinétiques.
Mécanisme D'action
The mechanism of action of 2-(3-Oxo-2-(2-thienyl)-1-piperazinyl)ethyl (4-chlorophenoxy)acetate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, potentially modulating their activity. The thienyl group may contribute to the compound’s binding affinity and specificity, while the chlorophenoxyacetate moiety can influence its pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
Composés similaires
- Acétate de 2-(3-oxo-2-(2-thiényl)-1-pipérazinyl)éthyle
- (4-bromophénoxy)acétate de 2-(3-oxo-2-(2-thiényl)-1-pipérazinyl)éthyle
- (4-méthylphénoxy)acétate de 2-(3-oxo-2-(2-thiényl)-1-pipérazinyl)éthyle
Unicité
(4-chlorophénoxy)acétate de 2-(3-oxo-2-(2-thiényl)-1-pipérazinyl)éthyle est unique en raison de la présence du groupe chlorophénoxy, qui peut améliorer son activité biologique et sa stabilité. La combinaison spécifique de groupes fonctionnels de ce composé permet un large éventail de modifications chimiques et d'applications, ce qui en fait une molécule polyvalente dans la recherche et l'industrie.
Propriétés
Numéro CAS |
85607-45-0 |
|---|---|
Formule moléculaire |
C18H19ClN2O4S |
Poids moléculaire |
394.9 g/mol |
Nom IUPAC |
2-(3-oxo-2-thiophen-2-ylpiperazin-1-yl)ethyl 2-(4-chlorophenoxy)acetate |
InChI |
InChI=1S/C18H19ClN2O4S/c19-13-3-5-14(6-4-13)25-12-16(22)24-10-9-21-8-7-20-18(23)17(21)15-2-1-11-26-15/h1-6,11,17H,7-10,12H2,(H,20,23) |
Clé InChI |
HCFUWRMPMNKJPX-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C(C(=O)N1)C2=CC=CS2)CCOC(=O)COC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


